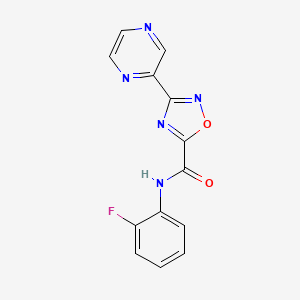

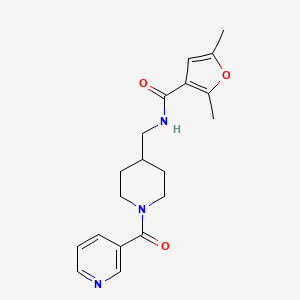

![molecular formula C16H15ClN2O2S B2757971 1-(3-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole CAS No. 886903-01-1](/img/structure/B2757971.png)

1-(3-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazole is a five-membered heterocycle that is found in many naturally occurring compounds . It exhibits both acidic and basic properties . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

The Debus–Radziszewski imidazole synthesis was adapted to directly yield long-chain imidazolium ionic liquids . Imidazolium acetate ionic liquids with side-chains up to sixteen carbon atoms were synthesized in excellent yields via an on-water, one-pot reaction .

Molecular Structure Analysis

Imidazole-based molecular frameworks can successfully transform triplet excitons present in high triplet levels into singlet states . Imidazole based π–π stacked dimers form strong and efficient conductance pathways in single-molecule junctions .

Chemical Reactions Analysis

The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .

Physical And Chemical Properties Analysis

Materials that have higher fluorescence emission in the solid state than molecules in solution have recently been paid more attention by the scientific community due to their potential applications in various fields .

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalytic Applications

Ionic Liquid Catalysis for Synthesis of Imidazoles : Novel ionic liquids, such as 1,3-disulfonic acid imidazolium hydrogen sulfate, have been efficiently used as catalysts for the synthesis of 1,2,4,5-tetrasubstituted imidazoles. This synthesis is achieved through one-pot multi-component condensation, demonstrating the role of dual hydrogen-bond donors in catalyzing these reactions under solvent-free conditions (Zolfigol et al., 2013).

Sulfonic Acid Functionalized Imidazolium Salts for Benzimidazoles Synthesis : The use of sulfonic acid-functionalized imidazolium salts in combination with FeCl3 as catalytic systems has shown high efficiency in the synthesis of benzimidazoles at room temperature. This method highlights the use of atmospheric air as a green oxidant and showcases the versatility of imidazole derivatives in synthesizing heterocyclic compounds (Khazaei et al., 2011).

Chemical Reactions and Interactions

Metal Complex Formation : Research on the interaction of imidazole derivatives with metal centers has led to the synthesis of compounds like 1-[(4-methylphenyl)sulfonyl]-2-(2-pyridyl)-2,3-dihydro-1H-benzo[d]imidazole. These studies have provided insights into the rearrangement and coordination properties of imidazole derivatives, contributing to the understanding of their potential in forming complex structures with metals (Bermejo et al., 2000).

Phosphoric Acid Doped Imidazolium Membranes for Fuel Cells : The development of acid-base polymer membranes doped with phosphoric acid using imidazolium polysulfone showcases the application of imidazole derivatives in creating high-temperature proton exchange membrane fuel cells. These membranes exhibit significant proton conductivity and tensile strength, demonstrating the potential of imidazole-based materials in energy applications (Yang et al., 2012).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(3-chlorophenyl)methyl]-2-ethylsulfonylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O2S/c1-2-22(20,21)16-18-14-8-3-4-9-15(14)19(16)11-12-6-5-7-13(17)10-12/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITTUYUTXNEYEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

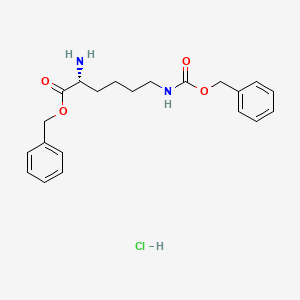

![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-benzylsulfanylethanone](/img/structure/B2757890.png)

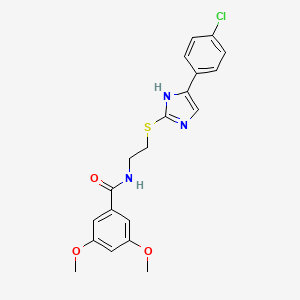

![5-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2757900.png)

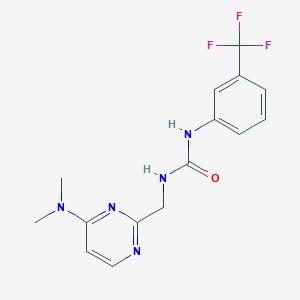

![N-(2,5-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2757906.png)

![2-[3-(4H-1,2,4-triazol-4-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2757907.png)